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molecular formula C10H18O4 B8700987 Methyl 2-(3,3-dimethoxycyclopentyl)acetate

Methyl 2-(3,3-dimethoxycyclopentyl)acetate

Cat. No. B8700987
M. Wt: 202.25 g/mol
InChI Key: ARTVEUVLUHSEKK-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

J. Org. Chem., 1986, 51 (21), 4000-4005. A 5000 mL large neck round bottom flask was charged with a solution of methyl 2-(3,3-dimethoxycyclopentyl)acetate (238 g, 1177 mmol) in THF (1100 mL). To the solution was added LiBH4, 2.0 M in THF (706 mL, 1412 mmol) over approximately 1 min, followed by dropwise addition of methanol (57.1 mL, 1412 mmol). Note: vigorous exotherm. The reaction was stirred for 16 hrs, monitoring by 1H and 13C NMR. The reaction was quenched by the addition of sat'd ammonium chloride solution (600 mL), then diluted with Et2O (˜500 mL), and the layers were separated. The aqueous layer was extracted with CH2Cl2 (300 mL), and the combined organic extracts were concentrated. The resulting oil was diluted with CH2Cl2 (200 mL), dried (MgSO4), filtered and concentrated to yield 2-(3,3-dimethoxycyclopentyl)ethanol (203.3 g, 1167 mmol, 99% yield).
[Compound]
Name
( 21 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step Two
Name
Quantity
1100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
706 mL
Type
solvent
Reaction Step Three
Quantity
57.1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([O:13][CH3:14])[CH2:7][CH2:6][CH:5]([CH2:8][C:9](OC)=[O:10])[CH2:4]1.[Li+].[BH4-].CO>C1COCC1>[CH3:14][O:13][C:3]1([O:2][CH3:1])[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][OH:10])[CH2:4]1 |f:1.2|

Inputs

Step One
Name
( 21 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
238 g
Type
reactant
Smiles
COC1(CC(CC1)CC(=O)OC)OC
Name
Quantity
1100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
706 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
57.1 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of sat'd ammonium chloride solution (600 mL)
ADDITION
Type
ADDITION
Details
diluted with Et2O (˜500 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic extracts were concentrated
ADDITION
Type
ADDITION
Details
The resulting oil was diluted with CH2Cl2 (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1(CC(CC1)CCO)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1167 mmol
AMOUNT: MASS 203.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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